- Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780), Drug Design and Discovery, 1992, 9(1), 11-28

Cas no 95153-31-4 (Perindoprilat)

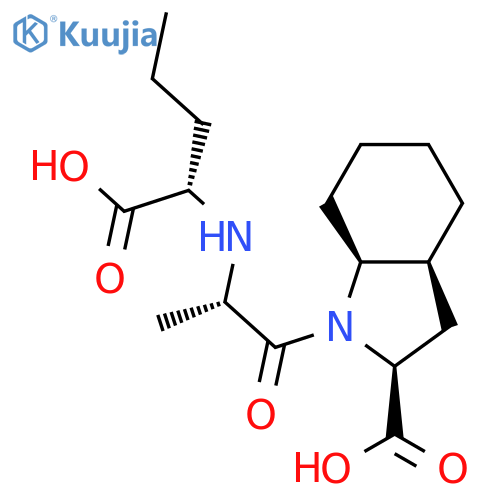

Perindoprilat structure

Perindoprilat 化学的及び物理的性質

名前と識別子

-

- Perindoprilat

- (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-Carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- (2S,3aS,7aS)-1-((S)-N-((S)-1-Carboxybutyl)alanyl)hexahydro-2-indolinecarboxylic acid

- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-propanoyl]octahydro-1H-indole-2-carboxylic acid

- Perindoprilate [French]

- Perindoprilato [Spanish]

- Perindoprilatum [Latin]

- S-9780

- UNII-2UV6ZNQ92K

- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid

- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)

- 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- (ZCI)

- S 9780

- CHEMBL1201368

- G90024

- GTPL6373

- C21517

- (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic Acid (Perindoprilat)

- DB14213

- Perindoprilate

- Q27088302

- (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- (2S,3aS,7aS)-1-((2S)-2-(((1S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid

- DTXSID90869249

- 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-carboxybutyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-beta,7a-beta))-

- NCGC00389603-01

- A1-06488

- PERINDOPRILAT [INN]

- CHEBI:132041

- DTXCID10820872

- Perindopril diacid form

- SCHEMBL564053

- CCG-213925

- perondropilat

- NS00007784

- N-((2S)-1-((2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl)-1-oxopropan-2-yl)-L-norvaline

- Discontinued. Please see P287531 or P287535 or P287585.

- (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylicacid

- 2UV6ZNQ92K

- Perondroprilat

- (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid

- PERINDOPRIL DIACID FORM [MI]

- N-{(2S)-1-[(2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl]-1-oxopropan-2-yl}-L-norvaline

- CS-0013140

- BRD-K00768353-001-01-8

- (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid

- (2S,3aS,7aS)-1-(((S)-1-carboxybutyl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid

- [2S-[1[R*(R*)],2alpha,3abeta,7abeta]]-1-[2-[(1-Carboxybutyl)amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid

- AB01563365_01

- X94

- AKOS026750118

- 95153-31-4

- Perindoprilato

- BRN 4207072

- HY-B1433

- PERINDOPRIL TERT-BUTYLAMINE IMPURITY B (EP IMPURITY)

- Perindoprilatum

- 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-; 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2a,3ass,7ass]]-; Perindoprilat; S 9780; Perindopril RC B;

- (2s,3as,7as)-1-[(2s)-2-[[(2s)-1-hydroxy-1-oxopentan-2-yl]amino] propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid (non-preferred name)

- Perindoprilat [INN:BAN]

- PERINDOPRIL TERT-BUTYLAMINE IMPURITY B [EP IMPURITY]

- Perindoprilatum (Latin)

-

- インチ: 1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1

- InChIKey: ODAIHABQVKJNIY-PEDHHIEDSA-N

- ほほえんだ: C(N1[C@H](C(=O)O)C[C@@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)O)CCC

計算された属性

- せいみつぶんしりょう: 340.20000

- どういたいしつりょう: 340.2

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 8

- 複雑さ: 495

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 107A^2

じっけんとくせい

- 密度みつど: 1.222

- ゆうかいてん: 153-155°C

- ふってん: 568.1 °C at 760 mmHg

- フラッシュポイント: 297.4 °C

- 屈折率: 1.534

- PSA: 106.94000

- LogP: 1.79090

- じょうきあつ: 0.0±3.4 mmHg at 25°C

Perindoprilat セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Perindoprilat 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73440-500ug |

Perindoprilat |

95153-31-4 | 98% | 500ug |

¥680.00 | 2022-04-26 | |

| TRC | P287535-25mg |

Perindoprilat |

95153-31-4 | 25mg |

$ 1137.00 | 2023-09-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P913200-5mg |

Perindoprilat (S-9780) |

95153-31-4 | 98% | 5mg |

¥4,994.10 | 2022-09-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1484-5mg |

Perindoprilat |

95153-31-4 | 5mg |

¥ 320 | 2023-09-07 | ||

| 1PlusChem | 1P0066TR-10mg |

Perindoprilat |

95153-31-4 | 99% | 10mg |

$124.00 | 2025-02-21 | |

| Ambeed | A828093-10mg |

(2S,3aS,7aS)-1-((S)-2-(((S)-1-Carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid |

95153-31-4 | 97% | 10mg |

$509.0 | 2024-07-16 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1484-10mg |

Perindoprilat |

95153-31-4 | 10mg |

¥ 560 | 2023-09-07 | ||

| A2B Chem LLC | AC87983-10mg |

Perindoprilat |

95153-31-4 | ≥95% | 10mg |

$345.00 | 2024-05-20 | |

| A2B Chem LLC | AC87983-1mg |

Perindoprilat |

95153-31-4 | ≥95% | 1mg |

$70.00 | 2024-07-18 | |

| 1PlusChem | 1P0066TR-5mg |

Perindoprilat |

95153-31-4 | 99% | 5mg |

$91.00 | 2025-02-21 |

Perindoprilat 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of α-amino acid benzothiazolylthio esters as intermediates for manufacture of ACE inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

合成方法 4

はんのうじょうけん

リファレンス

- The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions, International Journal of Pharmaceutics, 2008, 356(1-2), 200-205

Perindoprilat Preparation Products

Perindoprilat 関連文献

-

Aisha Munawar,Maria Trusch,Dessislava Georgieva,Patrick Spencer,Violette Frochaux,S?nke Harder,Raghuvir K. Arni,Deyan Duhalov,Nicolay Genov,Hartmut Schlüter,Christian Betzel Mol. BioSyst. 2011 7 3298

-

Aisha Munawar,Maria Trusch,Dessislava Georgieva,Patrick Spencer,Violette Frochaux,S?nke Harder,Raghuvir K. Arni,Deyan Duhalov,Nicolay Genov,Hartmut Schlüter,Christian Betzel Mol. BioSyst. 2011 7 3298

-

Chris J. Goodwin,K. D. Altria,S. D. Filbey,A. Scott,P. R. Vojvodic,N. H. Anderson,B. J. Clark,Alison E. Bretnall,Thomas Cowen,Rachel Howling,George Hutchinson,K. M. Sereda,T. C. Hardman,M. R. Dilloway,A. F. Lant,Ian D. Smith,Paul D. Blackler,David G. Waters Anal. Proc. 1993 30 361

95153-31-4 (Perindoprilat) 関連製品

- 13588-95-9(H-Leu-val-OH)

- 13485-59-1(L-Alanyl-L-proline)

- 149635-73-4(MOG(35-55))

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95153-31-4)Perindoprilat

清らかである:99%

はかる:10mg

価格 ($):458